2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(3-chlorothiophen-2-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-8(2,7(10)11)6-5(9)3-4-12-6/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVOVIPLRWRWAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CS1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950604-74-7 | |
| Record name | 2-(3-chlorothiophen-2-yl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and catalytic systems can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nitration can be done using nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid exhibit anti-inflammatory properties. A study demonstrated that derivatives of this compound could inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis .
Inhibition of Enzymatic Activity
The compound has been identified as a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which is involved in the regulation of cortisol levels in the body. Inhibition of this enzyme can have significant implications for metabolic disorders, including obesity and diabetes .
Case Study: 11β-HSD1 Inhibition
A recent study synthesized novel derivatives based on the structure of this compound and evaluated their inhibitory effects on 11β-HSD1. The results indicated that these derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents for metabolic syndrome .
Cancer Research
The compound's structural features make it a candidate for cancer research, particularly in targeting specific pathways involved in tumor growth. Preliminary studies suggest that it may interfere with signaling pathways that promote cancer cell proliferation, making it a potential lead compound for further development .
Cell Culture Studies
In vitro studies have shown that this compound can modulate cellular responses under inflammatory conditions. It has been used as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive to cellular activity .
Table 2: Summary of Biological Evaluations
| Study Type | Findings |
|---|---|
| In vitro cell culture | Modulation of inflammatory cytokines |
| Enzyme inhibition | Potent inhibitor of 11β-HSD1 |
| Cancer cell lines | Reduced proliferation rates observed |
Mechanism of Action
The mechanism of action of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or modulation of inflammatory responses . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key physicochemical parameters of 2-(3-chlorothiophen-2-yl)-2-methylpropanoic acid with similar compounds:
Key Observations :
Pharmacological and Industrial Relevance
- Hypolipidemic Agents: Structural analogs such as bezafibrate () and etofibrate () are clinically used to lower triglycerides and cholesterol. The thiophene core in the target compound could modulate lipid solubility and metabolic stability compared to phenoxy-based drugs.
- Drug Intermediates: The compound in serves as an intermediate for Elafibranor, a PPAR agonist. The thiophene moiety in the target compound might offer unique binding interactions in similar therapeutic contexts.
Crystallographic and Computational Data
- Crystal Structures: Compounds like 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid () have been characterized via single-crystal X-ray diffraction, revealing bond lengths (mean C–C = 0.008 Å) and packing patterns . The target compound’s crystallographic data are unavailable in the evidence, but tools like Mercury () could facilitate such analysis.
- Molecular Modeling : Software suites like SHELX () are widely used for refining crystal structures of small molecules, highlighting the importance of computational tools in characterizing these compounds.
Biological Activity
2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid, identified by its CAS number 950604-74-7, is a synthetic organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a chlorothiophene ring and a branched propanoic acid moiety. Its chemical structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting various physiological processes.
- Receptor Modulation: It could interact with specific receptors, altering signal transduction pathways that influence cell behavior.
Antiinflammatory Activity
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, analogs have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Anticancer Activity
Studies have suggested that thiophene derivatives can act as potential anticancer agents by inducing apoptosis in cancer cells. The structural similarity to known anticancer drugs may provide a basis for further investigation into its efficacy against various cancer types.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thiophene ring and side chains significantly influence the biological activity of related compounds. For example, the introduction of electron-withdrawing groups like chlorine enhances potency against specific targets.
Q & A
Q. How can synthetic routes for 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid be designed?
A feasible approach involves Friedel-Crafts alkylation or nucleophilic substitution on a thiophene ring. For example, starting with 3-chlorothiophene, introduce the methylpropanoic acid moiety via coupling reactions. Optimization of reaction conditions (e.g., catalyst choice, solvent polarity) is critical to enhance yield, as seen in analogous syntheses of chlorophenoxypropanoic acids . Purification via column chromatography or recrystallization ensures product integrity.
Q. What methods are recommended for structural characterization of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs for structure solution and refinement, leveraging their robustness in handling small-molecule crystallography . For non-crystalline samples, employ H/C NMR to confirm substituent positions and FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm). Reference spectroscopic data from structurally similar compounds (e.g., ) aids interpretation .
Q. How can purity and stability be assessed under laboratory conditions?
High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acidic mobile phase) quantifies impurities. Compare retention times against reference standards (e.g., EP impurities in ). Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways, while mass spectrometry identifies breakdown products .
Q. What safety protocols are essential during handling?
Due to potential carcinogenicity (analogous to ), use engineering controls (fume hoods) and personal protective equipment (gloves, lab coats). Monitor airborne concentrations via gas chromatography. Decontaminate spills with alkaline solutions to neutralize the carboxylic acid group .
Advanced Research Questions
Q. How can conflicting crystallographic data between studies be resolved?
Discrepancies in bond lengths/angles may arise from experimental resolution or refinement models. Re-analyze raw diffraction data using Mercury CSD 2.0 to compare packing motifs and validate intermolecular interactions. Cross-validate with density functional theory (DFT) calculations to reconcile experimental and theoretical geometries .
Q. What strategies optimize reaction yield in large-scale synthesis?
Mechanistic studies (e.g., kinetic profiling via in-situ IR) identify rate-limiting steps. For example, if acylation is slow, evaluate catalysts like DMAP or Lewis acids (AlCl). Design of Experiments (DoE) methodologies systematically optimize temperature, stoichiometry, and solvent polarity. Scale-up considerations (e.g., heat dissipation) are critical to prevent decomposition .
Q. How does the chlorothiophene moiety influence biological activity?
Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., varying halogen positions or replacing thiophene with furan). Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with electronic properties (Hammett constants) or steric parameters (molecular volume). Molecular docking using software like AutoDock predicts binding modes to target proteins .
Q. What advanced techniques resolve enantiomeric impurities?
Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns separates enantiomers. For trace analysis, hyphenate with circular dichroism (CD) spectroscopy. Asymmetric synthesis routes (e.g., chiral catalysts) minimize racemization, while X-ray crystallography confirms absolute configuration .
Q. How can contradictory toxicity profiles across studies be addressed?
Variations may stem from impurity profiles or assay conditions (e.g., cell line sensitivity). Conduct in-depth toxicokinetics (absorption via skin, per ) using Franz diffusion cells. Compare LC-MS/MS data from in vivo models (rodents) with in vitro cytotoxicity (HEK293 cells). Meta-analysis of literature data identifies confounding variables (e.g., solvent choice in assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
